8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine
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Overview
Description
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a fused ring system comprising a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine typically involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: This final step involves the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolopyrazine compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: It may inhibit specific enzymes involved in disease processes.
Receptor binding: It could bind to certain receptors, modulating their activity.
Signal transduction pathways: It might affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: The parent compound with similar structural features.
1,3-Dimethylpyrrolo[1,2-a]pyrazine: A derivative with additional methyl groups.
1,4-Dimethylpyrrolo[1,2-a]pyrazine: Another derivative with methyl groups at different positions.
Uniqueness
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
159454-90-7 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.198 |
IUPAC Name |
8a-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H12N2/c1-8-3-2-5-10(8)6-4-9-7-8/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
ADPVLRWGPWEZGX-UHFFFAOYSA-N |
SMILES |
CC12CCCN1C=CN=C2 |
Synonyms |
Pyrrolo[1,2-a]pyrazine, 6,7,8,8a-tetrahydro-8a-methyl- (9CI) |
Origin of Product |
United States |
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